N-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)-6-chloro-1,4-dihydropyrazine-2-carboxamide
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Overview
Description
N-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)-6-chloro-1,4-dihydropyrazine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a brominated cyclohexadienone moiety and a chlorinated dihydropyrazine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)-6-chloro-1,4-dihydropyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-6-oxocyclohexa-2,4-dien-1-one with 6-chloro-1,4-dihydropyrazine-2-carboxamide under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure consistent quality and efficiency. Industrial methods may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)-6-chloro-1,4-dihydropyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)-6-chloro-1,4-dihydropyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)-6-chloro-1,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide
- 3-{N’-[(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinecarbonyl}-N-(2,3-dimethylphenyl)propanamide
- (2S)-N’-[(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[4-(2,4-dichlorophenoxy)phenoxy]propanehydrazide
Uniqueness
Compared to similar compounds, N-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)-6-chloro-1,4-dihydropyrazine-2-carboxamide is unique due to its specific combination of brominated and chlorinated functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
879131-38-1 |
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Molecular Formula |
C11H7BrClN3O2 |
Molecular Weight |
328.55 g/mol |
IUPAC Name |
N-(5-bromo-2-hydroxyphenyl)-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C11H7BrClN3O2/c12-6-1-2-9(17)7(3-6)16-11(18)8-4-14-5-10(13)15-8/h1-5,17H,(H,16,18) |
InChI Key |
FTKJIKBMAMDFSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)NC(=O)C2=CN=CC(=N2)Cl)O |
Origin of Product |
United States |
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